Comparative Selectivity Profile: cIAP1 vs. cIAP2 vs. XIAP IC50 Values for cIAP1 Ligand 2
cIAP1 ligand 2 exhibits a well-defined selectivity profile across the three major IAP family members. In a direct binding assay, the compound degrades cIAP1, cIAP2, and XIAP with IC50 values of 6.8 nM, 17 nM, and 49 nM, respectively . This represents a 7.2-fold selectivity for cIAP1 over XIAP and a 2.5-fold selectivity over cIAP2. In contrast, the parent compound LCL161 displays IC50 values of 10.4 nM for cIAP1, 12.9 nM for cIAP2, and 52.7 nM for XIAP [1], indicating that the derivatization in cIAP1 ligand 2 maintains nanomolar potency while potentially altering the cIAP1/cIAP2 selectivity ratio.
| Evidence Dimension | IC50 (nM) for cIAP1, cIAP2, and XIAP degradation |
|---|---|
| Target Compound Data | cIAP1: 6.8 nM, cIAP2: 17 nM, XIAP: 49 nM |
| Comparator Or Baseline | LCL161 (parent compound): cIAP1: 10.4 nM, cIAP2: 12.9 nM, XIAP: 52.7 nM |
| Quantified Difference | cIAP1 ligand 2 shows 1.5-fold higher potency for cIAP1 vs LCL161; 5.1-fold selectivity for cIAP1 over XIAP (LCL161 shows 5.1-fold); cIAP1/cIAP2 selectivity: 2.5-fold (LCL161: 1.2-fold) |
| Conditions | Binding/displacement assay against BIR3 domains of cIAP1, cIAP2, and XIAP; DELFIA format for LCL161 comparator |
Why This Matters
This selectivity profile determines which E3 ligase is preferentially recruited when the ligand is incorporated into a PROTAC or SNIPER molecule, directly impacting target protein degradation efficiency and off-target ubiquitination.
- [1] Tamanini, E., Buck, I. M., Chessari, G., Chiarparin, E., Day, J. E., Frederickson, M., ... & Ward, G. A. (2017). Discovery of a potent nonpeptidomimetic, small-molecule antagonist of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). Journal of Medicinal Chemistry, 60(11), 4611-4625. View Source
